
6-Amino-5-brom-2,3-dihydro-1H-inden-1-on
Übersicht
Beschreibung
The compound 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one is a brominated heterocyclic molecule that is structurally related to indene derivatives. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into similar brominated compounds and their properties. For instance, the first paper discusses the synthesis and properties of brominated bi-1H-indene derivatives, which are structurally complex and exhibit photochromic and photomagnetic properties . The second paper examines a brominated triazinone, which, like the compound , contains a bromine atom and an amino group, although in a different heterocyclic framework . These studies provide a context for understanding the potential properties and reactivity of brominated heterocycles.
Synthesis Analysis
The synthesis of brominated indene derivatives, as described in the first paper, involves the substitution of hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromine atoms . This process could be analogous to the synthesis of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one, where bromination would be a key step. The exact synthetic route for the compound is not detailed in the provided papers, but the principles of electrophilic aromatic substitution could be applied to introduce the bromine atom into the indene framework.
Molecular Structure Analysis
The molecular structure of brominated compounds can be significantly affected by the introduction of bromine atoms. The first paper reports that the molecular arrangement in the crystal structure of a brominated bi-1H-indene derivative is less tight compared to its precursor . This could suggest that the introduction of a bromine atom in 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one might also influence its crystal packing and overall molecular conformation.
Chemical Reactions Analysis
Brominated compounds are typically more reactive than their non-brominated counterparts due to the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The papers do not provide specific reactions for 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one, but the reactivity trends observed in the brominated bi-1H-indene derivatives and the brominated triazinone suggest that the compound may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can vary widely. The first paper indicates that the substitution of hydrogen atoms with bromine in biindenylidenedione derivatives affects their UV-Vis absorption spectra, photochromic, and photomagnetic properties . Although the exact properties of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are not discussed, it can be inferred that the presence of bromine and amino groups would influence its spectroscopic characteristics and potentially its photochemical behavior. The second paper provides crystallographic data for a brominated triazinone, which includes information on intermolecular hydrogen bonding . Such data could be relevant when considering the solid-state properties of the compound , such as its stability and solubility.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
6-Amino-5-brom-2,3-dihydro-1H-inden-1-on: Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. Verbindungen mit dieser Struktur haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt, was ihr Versprechen bei der Entwicklung neuer antiviraler Therapien unterstreicht .
Anti-HIV-Potenzial
Indolderivate, einschließlich derer, die mit This compound verwandt sind, wurden auf ihre Anti-HIV-Eigenschaften untersucht. Molekular-Docking-Studien legen nahe, dass diese Verbindungen gegen HIV-1 wirksam sein könnten, was einen Weg für neue Behandlungen bietet .
Antikrebsanwendungen
Der Indolkern, der Teil der Struktur von This compound ist, findet sich in vielen synthetischen Arzneimittelmolekülen mit Antikrebsaktivität wieder. Die Forschung an Indolderivaten enthüllt weiterhin ihr Potenzial in Krebsbehandlungsstrategien .
Antimikrobielle Eigenschaften
Indolderivate sind bekannt für ihre breitband antimikrobiellen Aktivitäten. Die strukturellen Merkmale von This compound machen es zu einem Kandidaten für die weitere Erforschung bei der Entwicklung neuer antimikrobieller Wirkstoffe .
Entzündungshemmende Anwendungen
Der Indolkern von This compound ist mit entzündungshemmenden Eigenschaften verbunden. Dies deutet auf seine Verwendung bei der Synthese von Verbindungen zur Behandlung von Entzündungszuständen hin .
Antioxidative Wirkungen
Verbindungen mit einer Indolbasis, wie z. B. This compound, zeigen antioxidative Eigenschaften. Diese Eigenschaften sind wertvoll bei der Bekämpfung von oxidativen Stress-bedingten Krankheiten .
Neuroprotektive Wirkungen
Die Forschung zeigt, dass Indolderivate neuroprotektive Wirkungen haben können. Als solches kann This compound zur Entwicklung neuroprotektiver Medikamente beitragen .
Chemisches Zwischenprodukt
This compound: dient als chemisches Zwischenprodukt bei der Synthese verschiedener komplexer Moleküle. Seine Rolle in der organischen Synthese ist entscheidend für die Entwicklung pharmakologisch aktiver Verbindungen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one . These factors could include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
6-amino-5-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJSHBWPQDKMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434912 | |
| Record name | 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
723760-71-2 | |
| Record name | 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723760-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



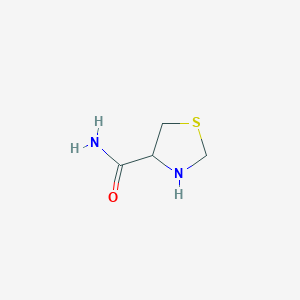


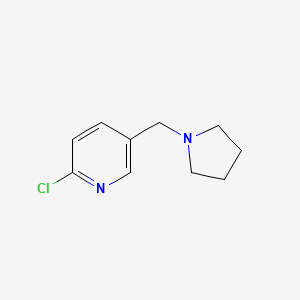

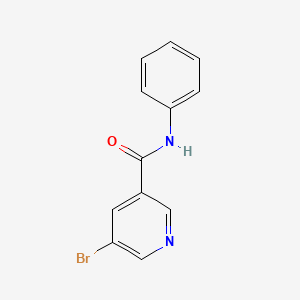


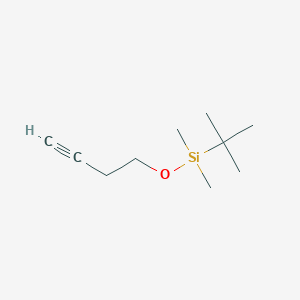
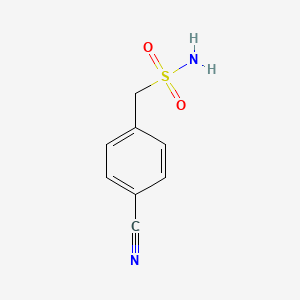
![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)


